

# role of Gliadin p31-43 in innate immunity activation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Gliadin p31-43*

Cat. No.: *B13888376*

[Get Quote](#)

An In-depth Technical Guide: The Role of Gliadin Peptide p31-43 in the Activation of Innate Immunity

Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

Celiac disease (CD) is a complex immune-mediated enteropathy triggered by dietary gluten in genetically susceptible individuals. While the adaptive immune response to gluten peptides, particularly the 33-mer, is well-characterized, the initial events involving the innate immune system are crucial for breaking tolerance and driving the subsequent pathology. The  $\alpha$ -gliadin peptide p31-43 (LGQQQPFPQQPY) has emerged as a key player in this early phase. Unlike immunogenic peptides, p31-43 does not bind to HLA-DQ2/DQ8 molecules to activate adaptive T cells but instead directly stimulates the innate immune system.<sup>[1][2]</sup> This document provides a comprehensive technical overview of the mechanisms by which **gliadin p31-43** activates innate immunity, detailing the signaling pathways, cellular responses, and key experimental findings.

## Peptide Characteristics and Cellular Entry

The p31-43 peptide is a product of the incomplete gastrointestinal digestion of  $\alpha$ -gliadin.<sup>[3]</sup> Its high content of proline and glutamine residues makes it resistant to degradation by gastric and pancreatic enzymes.<sup>[4]</sup> A critical feature of p31-43 is its intrinsic ability to spontaneously self-

assemble into structured oligomers and aggregates, a conformation that appears essential for its biological activity.[3][4][5]

The peptide enters intestinal epithelial cells (enterocytes) via endocytosis, localizing within early endosomes.[6] Studies in Caco-2 cells and human intestinal biopsies have shown that p31-43 interferes with the maturation of these endosomes, delaying their trafficking and prolonging the signaling of internalized receptors like the Epidermal Growth Factor Receptor (EGFR).[6][7] This disruption of vesicular trafficking is a central mechanism underlying many of p31-43's pleiotropic effects.[1][6]

## Key Signaling Pathways in Innate Immune Activation

**Gliadin p31-43** triggers multiple, interconnected signaling pathways within the intestinal mucosa, leading to a potent pro-inflammatory response.

### MyD88-Dependent, TLR-Independent Signaling

A primary pathway activated by p31-43 is dependent on the myeloid differentiation factor 88 (MyD88), a critical adaptor protein for Toll-like receptor (TLR) and IL-1 receptor signaling.[8][9][10] However, the effects of p31-43 are not dependent on TLR4 or TLR2.[8][9][10] This MyD88-dependent signaling cascade is essential for the induction of inflammatory mediators and subsequent mucosal damage.[8][11] In vivo studies show that MyD88 knockout mice are protected from the pathological changes induced by p31-43.[11] This pathway also stimulates the release of zonulin, a protein that modulates intestinal tight junctions, leading to increased permeability.[10][12]

### NLRP3 Inflammasome Activation

The oligomeric form of p31-43 acts as a danger signal that activates the NLRP3 inflammasome complex within mucosal cells.[4][5][13] This activation leads to the recruitment of the ASC adaptor protein, which facilitates the cleavage and activation of Caspase-1. Active Caspase-1, in turn, processes pro-inflammatory cytokines pro-IL-1 $\beta$  and pro-IL-18 into their mature, secreted forms. The enteropathy induced by p31-43 in mice is absent in NLRP3 or Caspase-1 knockout models, confirming the critical role of this pathway in mediating the peptide's damaging effects.[4][5]



[Click to download full resolution via product page](#)

**Figure 1:** NLRP3 Inflammasome Activation by **Gliadin p31-43**.

## Type I Interferon (IFN) Pathway

In vivo experiments have demonstrated that the mucosal damage induced by p31-43 is also dependent on Type I interferons (IFN- $\alpha/\beta$ ).<sup>[8][9][11]</sup> Intraluminal administration of p31-43 in mice leads to a significant upregulation of IFN- $\beta$  mRNA.<sup>[5]</sup> The pro-inflammatory effects are abrogated in mice lacking the Type I IFN receptor (IFN $\alpha\beta$ R $^{-/-}$ ).<sup>[11]</sup> This suggests that p31-43 triggers a viral-like innate immune response, which may explain the observed synergy between gluten exposure and viral infections in the pathogenesis of CD.<sup>[8]</sup>



[Click to download full resolution via product page](#)

**Figure 2:** MyD88 and Type I IFN Signaling Axis Activated by p31-43.

## Interleukin-15 (IL-15) Upregulation

IL-15 is a master cytokine in CD pathogenesis, linking innate and adaptive immunity. **Gliadin p31-43** is a potent inducer of IL-15 expression in enterocytes.[\[1\]](#)[\[3\]](#) This is not primarily a transcriptional effect at early time points. Instead, by delaying endosomal trafficking, p31-43 increases the surface expression and trans-presentation of the IL-15/IL-15R $\alpha$  complex on enterocytes.[\[7\]](#)[\[14\]](#) This heightened IL-15 activity promotes the proliferation and cytotoxicity of intraepithelial lymphocytes (IELs) and induces enterocyte stress by upregulating molecules like MICA.[\[3\]](#)[\[7\]](#)

## NF- $\kappa$ B and MAPK Pathway Activation

The activation of the canonical inflammatory response is mediated through the NF- $\kappa$ B and MAPK (ERK, JNK, p38) signaling pathways.[\[3\]](#)[\[15\]](#) In vitro studies using Caco-2 cells show that p31-43 rapidly increases the phosphorylation of p65 NF- $\kappa$ B and ERK, leading to the transcription of numerous pro-inflammatory cytokines and chemokines.[\[3\]](#)[\[15\]](#)

## Cellular and Pathophysiological Consequences

The activation of these innate immune pathways by p31-43 culminates in significant damage to the small intestinal mucosa, mirroring features of active celiac disease.

- Increased Intestinal Permeability: p31-43 binds to the chemokine receptor CXCR3 on intestinal epithelial cells, triggering a MyD88-dependent release of zonulin.[\[10\]](#)[\[16\]](#)[\[17\]](#) Zonulin disassembles tight junctions, increasing paracellular permeability. This allows p31-43 and other luminal antigens to translocate into the lamina propria, where they can interact with resident immune cells, amplifying the inflammatory cascade.[\[10\]](#)[\[17\]](#)
- Enterocyte Stress and Apoptosis: p31-43 induces stress and cell death in enterocytes. This is evidenced by increased expression of pro-apoptotic markers like Bax and a higher Bax/Bcl2 ratio in the mucosa of p31-43-treated mice.[\[11\]](#)
- Crypt Hyperplasia and Villous Atrophy: By causing prolonged EGFR activation and promoting IL-15-dependent signaling, p31-43 stimulates the proliferation of crypt enterocytes.[\[1\]](#)[\[11\]](#) This hyperproliferation, combined with increased enterocyte apoptosis at the villus tip, contributes to the characteristic crypt hyperplasia and villous atrophy seen in CD.

- Production of Inflammatory Mediators: The peptide triggers a robust production of cytokines (e.g., IL-1 $\beta$ , IFN- $\beta$ , IFN- $\gamma$ , TNF- $\alpha$ ) and chemokines (e.g., CXCL10, CXCL2, MCP-1) that recruit and activate various immune cells, perpetuating the inflammatory state.[8][11]

## Quantitative Data Summary

The following tables summarize key quantitative findings from in vivo and in vitro studies investigating the effects of **gliadin p31-43**.

Table 1: In Vivo Effects of Intraluminal p31-43 Administration in C57BL/6 Mice

| Parameter Measured          | Control (PBS)    | p31-43 Treatment     | Fold/Percent Change | Time Point | Reference            |
|-----------------------------|------------------|----------------------|---------------------|------------|----------------------|
| Morphology                  |                  |                      |                     |            |                      |
| Villus/Crypt (V/C) Ratio    | ~6.5             | ~4.0                 | ~38% Decrease       | 72 h       | <a href="#">[11]</a> |
| IELs / 100 Enterocytes      | ~8               | ~14                  | ~75% Increase       | 12 h       | <a href="#">[11]</a> |
| Ki-67+ cells / Crypt        | ~10              | ~18                  | ~80% Increase       | 12 h       | <a href="#">[11]</a> |
| Gene Expression (mRNA)      |                  |                      |                     |            |                      |
| IFN-β                       | Baseline         | ~12-fold increase    | +1100%              | 4 h        | <a href="#">[5]</a>  |
| IFN-γ                       | Baseline         | ~4-fold increase     | +300%               | 2 h        | <a href="#">[11]</a> |
| CXCL10                      | Baseline         | ~10-fold increase    | +900%               | 6 h        | <a href="#">[11]</a> |
| Apoptosis                   |                  |                      |                     |            |                      |
| Bax/Bcl2 Ratio              | ~1.0             | ~2.5                 | +150%               | 12 h       | <a href="#">[11]</a> |
| Inflammasome                |                  |                      |                     |            |                      |
| Mature IL-1β (Western Blot) | Low/Undetectable | Significant Increase | N/A                 | 16 h       | <a href="#">[5]</a>  |

| Active Caspase-1 (Western Blot) | Low/Undetectable | Significant Increase | N/A | 16 h | [\[5\]](#) |

Table 2: In Vitro Effects of p31-43 on Caco-2 Intestinal Epithelial Cells

| Parameter Measured        | Control (Medium) | p31-43 Treatment     | Fold/Percent Change | Time Point | Reference                                |
|---------------------------|------------------|----------------------|---------------------|------------|------------------------------------------|
| IL-15 Expression          |                  |                      |                     |            |                                          |
| IL-15 mRNA                | 1.0 (RQ)         | ~2.5 (RQ)            | +150%               | Overnight  | <a href="#">[7]</a> <a href="#">[18]</a> |
| Cell Surface IL-15 (FACS) |                  |                      |                     |            |                                          |
|                           | Baseline MFI     | ~1.8x Baseline MFI   | +80%                | Overnight  | <a href="#">[7]</a> <a href="#">[19]</a> |
| Signaling                 |                  |                      |                     |            |                                          |
| p65 NF-κB Phosphorylation | Baseline         | Significant Increase | N/A                 | 45 min     | <a href="#">[3]</a>                      |
| pY-ERK Phosphorylation    | Baseline         | Significant Increase | N/A                 | 30 min     | <a href="#">[15]</a>                     |
| Proliferation             |                  |                      |                     |            |                                          |

| BrdU Incorporation | ~26% | ~44% | +69% | N/A |[\[18\]](#) |

## Key Experimental Protocols

### In Vivo Mouse Model of p31-43-Induced Enteropathy

- Animals: C57BL/6 wild-type mice, or knockout strains (e.g., MyD88<sup>-/-</sup>, NLRP3<sup>-/-</sup>, Caspase1<sup>-/-</sup>, IFN $\alpha$  $\beta$ R<sup>-/-</sup>).[\[5\]](#)[\[11\]](#)
- Peptide Administration: Mice are anesthetized, and a midline laparotomy is performed. A solution containing p31-43 peptide (typically 1-20  $\mu$ g in 100  $\mu$ l PBS) or a control peptide (scrambled, inverted, or non-related peptide) is injected directly into the lumen of the proximal small intestine, approximately 2 cm below the pylorus.[\[5\]](#)[\[11\]](#)
- Tissue Collection: At specified time points (e.g., 2, 4, 6, 12, 16, 72 hours) post-injection, mice are euthanized. Segments of the proximal small intestine are collected.[\[5\]](#)[\[11\]](#)

- Analysis:

- Histology: Tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for morphological analysis (V/C ratio, IEL counts).[11][20]
- Gene Expression: RNA is extracted from tissue homogenates, reverse transcribed to cDNA, and analyzed by real-time quantitative PCR (RT-qPCR) to measure mRNA levels of cytokines, chemokines, and other markers.[5][11]
- Protein Analysis: Tissue homogenates are used for Western blotting to detect proteins like mature IL-1 $\beta$  and cleaved Caspase-1.[5]
- Apoptosis: Apoptosis is assessed via TUNEL staining on tissue sections or by flow cytometry (Annexin V/Propidium Iodide) of isolated lamina propria cells.[11]



[Click to download full resolution via product page](#)

**Figure 3:** Experimental Workflow for In Vivo Mouse Studies.

## In Vitro Caco-2 Cell Culture Model

- Cell Line: Caco-2 cells, a human colorectal adenocarcinoma cell line that differentiates to form a polarized epithelial layer resembling enterocytes.

- Culture Conditions: Cells are grown to confluence in standard cell culture media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- Stimulation: Differentiated Caco-2 monolayers are treated with p31-43 (typically 50-100 µg/ml) or control peptides for various durations (e.g., 30 minutes to 24 hours/overnight).[\[7\]](#) [\[18\]](#)
- Analysis:
  - RNA Analysis: Cells are lysed, and RNA is extracted for RT-qPCR analysis of gene expression (e.g., IL-15).[\[18\]](#)
  - Flow Cytometry: Cells are harvested and stained with fluorescently-labeled antibodies against cell surface proteins (e.g., IL-15/IL-15R $\alpha$ ) and analyzed by flow cytometry.[\[7\]](#)
  - Protein Analysis: Cell lysates are subjected to Western blotting to analyze the phosphorylation status and total protein levels of signaling molecules (e.g., p-ERK, p-p65 NF- $\kappa$ B).[\[3\]](#)
  - Proliferation Assay: Cell proliferation is measured by BrdU incorporation assay.[\[18\]](#)

## Human Duodenal Biopsy Organ Culture

- Tissue Source: Duodenal biopsies obtained via endoscopy from CD patients (on a gluten-containing or gluten-free diet) and non-CD controls.
- Culture: Biopsies are placed on supportive filters in organ culture dishes containing culture medium.[\[3\]](#)
- Treatment: Tissues are incubated with p31-43 (e.g., 20 µg/ml) or medium alone for a set period (e.g., 3-24 hours).[\[3\]](#)
- Analysis: After incubation, biopsies are processed for immunofluorescence or immunohistochemistry to analyze protein expression and localization (e.g., IL-15, HLA class II molecules) or for histology to assess morphological changes like enterocyte height.[\[3\]](#)

## Conclusion and Implications for Drug Development

The gliadin peptide p31-43 is a potent, non-immunogenic activator of the innate immune system in the gut. By disrupting endosomal trafficking and activating multiple danger-sensing pathways—including MyD88, the NLRP3 inflammasome, and Type I IFN signaling—it initiates a cascade of events that leads to increased intestinal permeability, enterocyte damage, and a robust pro-inflammatory environment. This innate immune activation is a critical upstream event that creates the necessary context for the development of the subsequent, pathogenic adaptive immune response to gluten.

For drug development professionals, targeting the pathways activated by p31-43 offers promising therapeutic strategies for celiac disease beyond a gluten-free diet. Potential targets include:

- Inhibitors of p31-43 oligomerization: Preventing the formation of the peptide's bioactive structure.
- NLRP3 or Caspase-1 inhibitors: To block inflammasome-mediated IL-1 $\beta$  production.
- MyD88 signaling antagonists: To broadly dampen the initial inflammatory response.
- Zonulin antagonists or tight junction modulators: To prevent the increase in intestinal permeability and limit antigen translocation.

A thorough understanding of the mechanisms detailed in this guide is essential for the rational design and development of novel therapeutics aimed at mitigating the initial innate immune triggers of celiac disease.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [mdpi.com](http://mdpi.com) [mdpi.com]
- 2. Structural insights on P31-43, a gliadin peptide able to promote an innate but not an adaptive response in celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. elfid.unina.it [elfid.unina.it]
- 4. Frontiers | p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine [frontiersin.org]
- 5. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gliadin Peptide P31-43 Localises to Endocytic Vesicles and Interferes with Their Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gliadin-Mediated Proliferation and Innate Immune Activation in Celiac Disease Are Due to Alterations in Vesicular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Mechanisms of innate immune activation by gluten peptide p31-43 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gliadin stimulation of murine macrophage inflammatory gene expression and intestinal permeability are MyD88-dependent: role of the innate immune response in Celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. p31-43 Gliadin Peptide Forms Oligomers and Induces NLRP3 Inflammasome/Caspase 1- Dependent Mucosal Damage in Small Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Endocytosis and transcytosis of gliadin peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. Gliadin Induces an Increase in Intestinal Permeability and Zonulin Release by Binding to the Chemokine Receptor CXCR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [role of Gliadin p31-43 in innate immunity activation]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13888376#role-of-gliadin-p31-43-in-innate-immunity-activation\]](https://www.benchchem.com/product/b13888376#role-of-gliadin-p31-43-in-innate-immunity-activation)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)